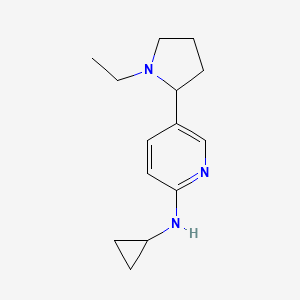

N-Cyclopropyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine

Description

Chemical Name: N-Cyclopropyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine

CAS Number: 1352501-11-1

Molecular Formula: C₁₂H₁₇N₃

Molecular Weight: 203.28 g/mol

Purity: ≥98% (HPLC)

Applications: This compound is a pyridin-2-amine derivative featuring a cyclopropylamine group at the 2-position and a 1-ethylpyrrolidine substituent at the 5-position of the pyridine ring. It is utilized in pharmaceutical research and development, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders or antimicrobial agents . Its structural uniqueness lies in the combination of a rigid cyclopropyl group and a conformationally flexible ethylpyrrolidine moiety, which may optimize both steric and electronic properties for target binding.

Properties

Molecular Formula |

C14H21N3 |

|---|---|

Molecular Weight |

231.34 g/mol |

IUPAC Name |

N-cyclopropyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C14H21N3/c1-2-17-9-3-4-13(17)11-5-8-14(15-10-11)16-12-6-7-12/h5,8,10,12-13H,2-4,6-7,9H2,1H3,(H,15,16) |

InChI Key |

YGOHVNOIENXGEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1C2=CN=C(C=C2)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of cyclopropylamine with 5-(1-ethylpyrrolidin-2-yl)pyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-Cyclopropyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the pathways involved. The exact mechanism may vary based on the context of its use and the specific targets it interacts with.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analysis

Cycloalkyl Substituents

- Cyclopropyl vs. In contrast, the cyclobutyl analog () exhibits greater steric bulk, which may reduce metabolic clearance but increase off-target interactions . The cyclopentyl variant () further elevates lipophilicity (predicted Log P ~3.5), raising toxicity risks .

Heterocyclic Moieties

- Ethylpyrrolidine vs. Piperazine/Morpholine :

The ethylpyrrolidine group offers conformational flexibility, enabling adaptive binding to enzymes or receptors. Piperazine-containing analogs () provide additional basic nitrogen atoms, enhancing solubility and cation-π interactions in polar environments . Morpholine derivatives () introduce an oxygen atom, improving water solubility and pharmacokinetics.

Functional Group Replacements

- Tetrazole vs. Ethylpyrrolidine: Tetrazole rings () act as bioisosteres for carboxylic acids, improving metabolic stability and solubility.

- Boronic Esters :

The boronate-containing analog () serves as a synthetic intermediate for cross-coupling reactions, unlike the reference compound, which is tailored for direct biological activity .

Quantitative Structure-Activity Relationship (QSAR) Insights

highlights that lipophilicity (Log P) and steric parameters (SMR) are critical for antibacterial activity in pyridin-2-amine derivatives. For example:

- The reference compound’s Log P (~2.1) is lower than cyclobutyl (Log P ~2.8) or cyclopentyl analogs, favoring membrane permeability in Gram-negative bacteria .

- Piperazine derivatives () exhibit higher SMR values due to their larger ring size, correlating with broader-spectrum activity but increased cytotoxicity .

Biological Activity

N-Cyclopropyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Molecular Details:

- Molecular Formula: C14H21N3

- Molecular Weight: 231.34 g/mol

- IUPAC Name: this compound

The compound features a cyclopropyl group and a pyrrolidinyl moiety attached to a pyridine ring, which contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The primary method includes the reaction of cyclopropylamine with 5-(1-ethylpyrrolidin-2-yl)pyridine under specific conditions, often requiring solvents and catalysts to facilitate the reaction .

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits promising biological activities, particularly in enzyme inhibition and receptor binding. Notably, it has been studied for its interactions with neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various pathological processes, including Alzheimer's disease (AD). Inhibition of nSMase2 can affect exosome release from cells, which is critical in cellular communication and disease progression .

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to various biological effects depending on the pathways involved. For instance, nSMase2 inhibition has shown potential in reducing exosome secretion linked to neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of nSMase2 : A study demonstrated that this compound effectively inhibits nSMase2, leading to reduced exosome release in vitro and in vivo models. This inhibition was linked to improved outcomes in mouse models of Alzheimer's disease, highlighting its potential therapeutic applications .

- Structure–Activity Relationship (SAR) : Extensive SAR studies have been conducted to identify analogues with enhanced activity against nSMase2. These studies revealed several compounds with similar or superior efficacy compared to the original compound .

- Pharmacokinetics : The pharmacokinetic profile of this compound shows favorable parameters such as oral bioavailability and brain penetration, making it a viable candidate for further development in treating neurodegenerative diseases .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.